Product packaging for 3-[(2-methoxybenzoyl)amino]propanoic Acid(Cat. No.:CAS No. 400748-16-5)

3-[(2-methoxybenzoyl)amino]propanoic Acid

Cat. No.: B2717012
CAS No.: 400748-16-5
M. Wt: 223.228
InChI Key: SAXZUBJYBCFOER-UHFFFAOYSA-N
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Description

Overview of β-Amino Acid Chemistry and Biological Relevance

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. Unlike their α-counterparts, β-amino acids are not typically found in proteins but play crucial roles in various biological systems and synthetic applications. hilarispublisher.com

Their discovery dates to the early 20th century, though their full potential has only been appreciated in recent decades with advancements in organic synthesis. numberanalytics.com They serve as vital building blocks for a range of pharmaceutical and agrochemical compounds. researchgate.nethilarispublisher.com Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, a highly desirable trait in drug development. numberanalytics.comresearchgate.net This increased stability is attributed to their ability to form unique and stable secondary structures, such as helices and sheets, that are resistant to proteases. hilarispublisher.comresearchgate.net

The biological relevance of β-amino acids and their derivatives is extensive, with demonstrated potential in various therapeutic areas. Research has highlighted their utility as hypoglycemic, antiketogenic, antifungal, and insecticidal agents. hilarispublisher.comhilarispublisher.com Furthermore, ongoing studies are exploring their applications in antimicrobial therapies, cancer treatments, and for managing neurological disorders. numberanalytics.com

Key Synthesis Methods for β-Amino Acids

Synthesis Method Description Reference
Arndt-Eistert Homologation Involves the conversion of an α-amino acid into its corresponding β-amino acid through a homologation reaction, effectively adding a methylene (B1212753) unit. numberanalytics.com
Mannich Reaction A multicomponent reaction used to synthesize β-amino acids with a variety of possible side chains. numberanalytics.com

The Role of N-Acylated Amino Acids as Architecturally Diverse Scaffolds

N-acylation, the process of attaching an acyl group to the nitrogen atom of an amino acid, creates a class of molecules known as N-acyl amino acids (NAAAs). These compounds are a significant family of endogenous signaling molecules that bridge the gap between lipid and amino acid metabolism. nih.govmdpi.com The acyl chain, often a long-chain fatty acid, and the amino acid headgroup can be varied, leading to a vast and architecturally diverse scaffold for generating novel bioactive compounds.

NAAAs are involved in a multitude of physiological processes, including cardiovascular function, metabolic regulation, memory, pain, and motor control. wikipedia.org Their structural similarity to endocannabinoids, such as anandamide, has led to their classification as part of the "endocannabinoidome," a complex lipid signaling system with significant therapeutic potential. nih.govmdpi.comresearchgate.net The specific combination of the acyl group and the amino acid determines the molecule's function. For instance, certain N-acyl alanines have shown antiproliferative effects, while stearoyl derivatives of serine and threonine have demonstrated neuroprotective activity. nih.govmdpi.com

Beyond their signaling roles, N-acylated amino acids have found practical applications in various fields. They are used as surfactants, with synthesis methods like the Schotten-Baumann condensation being common in industrial production. researchgate.netresearchgate.net In pharmaceutical sciences, they have been investigated as novel oral delivery agents for protein-based drugs, helping to improve their absorption. nih.gov The versatility of the N-acyl amino acid scaffold allows for fine-tuning of properties like lipophilicity and hydrogen-bonding capacity, making them a valuable tool in drug design and materials science.

Specific Context and Research Importance of 3-[(2-methoxybenzoyl)amino]propanoic Acid and its Close Analogs

While specific, in-depth research on this compound is not widely published, its structural components—the N-acylated β-propanoic acid core and the methoxybenzoyl group—place it within a class of molecules actively being investigated for therapeutic potential. The research importance of this compound can be inferred from studies on its close analogs, which demonstrate the utility of this chemical scaffold.

The N-acyl β-propanoic acid framework is a recurring motif in medicinal chemistry. For example, analogs such as 3-(2-aminocarbonylphenyl)propanoic acid derivatives have been developed as potent and selective antagonists for the EP3 receptor, a target for various physiological processes. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their potential as anticancer and antioxidant agents. mdpi.com More complex analogs, like 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, are being explored as novel anticancer candidates that target multiple pathways, including SIRT2 and EGFR. mdpi.com

These examples underscore the value of the 3-aminopropanoic acid scaffold as a versatile starting point for drug discovery. The addition of the 2-methoxybenzoyl group to this core, as seen in the subject compound, would modulate its properties. The methoxy (B1213986) group can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical factors in its interaction with biological targets. The research importance of this compound, therefore, lies in its potential to serve as a novel probe or lead compound in the exploration of new therapeutic agents, building upon the established bioactivity of its structural relatives.

Examples of Bioactive Propanoic Acid Analogs

Analog Class Therapeutic Target/Application Reference
3-(2-Aminocarbonylphenyl)propanoic acid EP3 receptor antagonists nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid Anticancer and antioxidant agents mdpi.com
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Anticancer agents (SIRT2, EGFR) mdpi.com

Historical Perspective and Current Research Landscape of Methoxybenzoyl Derivatives in Academic Investigations

The methoxybenzoyl moiety is a well-established functional group in chemical research, with a history spanning agrochemicals, materials science, and pharmacology. Its presence in a molecule can significantly impact biological activity and physical properties.

Historically, methoxybenzoyl derivatives gained prominence in the field of agrochemicals. Methoxyfenozide, a diacylhydrazine insecticide containing a methoxybenzoyl group, was developed to mimic the action of insect molting hormones, demonstrating the early application of this chemical entity in targeted biological disruption. mdpi.com In a different domain, methoxybenzoylthiourea derivatives have been investigated for their utility as corrosion inhibitors for mild steel, showcasing the versatility of the scaffold in industrial applications. researchgate.net

In the modern research landscape, methoxybenzoyl derivatives are integral to the development of new therapeutic agents. The 2-methoxybenzyl group, closely related to the 2-methoxybenzoyl group, is a key structural component of the NBOMe class of compounds, which are potent and highly selective agonists for the 5-HT2A serotonin (B10506) receptor and are widely used as tools in neuroscience research. wikipedia.orgusdoj.gov Further research highlights the role of this moiety in various other applications:

Anticonvulsants: N-(3-methoxybenzyl) derivatives of certain amides are being studied for their anticonvulsant effects. mdpi.com

Anti-inflammatory Agents: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase, an enzyme involved in inflammation. nih.gov

Antioxidants: Methoxy-substituted N-benzimidazole carboxamides have been synthesized and evaluated for their antioxidant and antiproliferative activities. nih.gov

The ongoing investigation into methoxybenzoyl derivatives across such diverse fields confirms their importance as a privileged structural motif in chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B2717012 3-[(2-methoxybenzoyl)amino]propanoic Acid CAS No. 400748-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-9-5-3-2-4-8(9)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXZUBJYBCFOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400748-16-5
Record name 3-[(2-methoxyphenyl)formamido]propanoic acid
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Synthetic Methodologies and Chemical Derivatization Strategies for 3 2 Methoxybenzoyl Amino Propanoic Acid

Established Synthetic Routes to 3-[(2-methoxybenzoyl)amino]propanoic Acid from Precursors

The most direct and common approach for the synthesis of this compound involves the formation of an amide bond between β-alanine and a suitable 2-methoxybenzoyl derivative. This can be achieved through several established methods, primarily involving the acylation of the amino group of β-alanine.

A prevalent method is the reaction of β-alanine with 2-methoxybenzoyl chloride under Schotten-Baumann conditions. wikipedia.orgiitk.ac.inbyjus.comlscollege.ac.in This reaction is typically carried out in a two-phase system consisting of an organic solvent and water, with a base present in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. wikipedia.orglscollege.ac.in The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the amide bond. iitk.ac.in

Alternatively, this compound can be synthesized by the direct coupling of β-alanine with 2-methoxybenzoic acid using a variety of coupling reagents. rsc.orgnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Amide Formation and Coupling Reactions in the Synthesis of Benzamide-Propanoic Acid Linkages

The formation of the amide linkage between the 2-methoxybenzoyl moiety and the 3-aminopropanoic acid backbone is a critical step in the synthesis of the target molecule. A variety of coupling reagents have been developed to facilitate this transformation, particularly when starting from the carboxylic acid. khanacademy.org

Carbodiimides are a widely used class of coupling agents, with dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) being common examples. thieme-connect.dewikipedia.orgnih.govpeptide.comyoutube.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then readily attacked by the amino group of β-alanine to form the desired amide. To minimize side reactions and potential racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. peptide.com

Other coupling reagents that can be utilized include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of this compound.

Strategies for Incorporating the Methoxybenzoyl Moiety

The incorporation of the 2-methoxybenzoyl group is a key step in the synthesis. The most straightforward strategy involves the use of a pre-functionalized benzoic acid derivative.

2-Methoxybenzoic acid itself can be coupled directly with β-alanine using the methods described in the previous section. nih.govrsc.orgsemanticscholar.org This approach is often preferred due to the commercial availability of 2-methoxybenzoic acid.

Alternatively, 2-methoxybenzoyl chloride can be used in reactions such as the Schotten-Baumann reaction. nih.gov 2-Methoxybenzoyl chloride can be prepared from 2-methoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.gov

The synthesis of 2-methoxybenzoic acid and its derivatives can be achieved through various organic transformations. For instance, it can be prepared from ortho-substituted toluene (B28343) derivatives through oxidation of the methyl group.

Stereoselective Synthesis of Enantiomeric Forms of this compound

As this compound contains a chiral center, the synthesis of its individual enantiomers is often desired for pharmacological studies. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. One of the most powerful methods for the asymmetric synthesis of chiral β-amino acids is through the asymmetric hydrogenation of a prochiral enamine precursor. acs.orgthieme-connect.comresearchgate.netnih.govpsu.edu This reaction typically employs a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. acs.orgthieme-connect.compsu.edu The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted.

Lipases are a class of enzymes that are commonly used for the kinetic resolution of racemic mixtures of esters or alcohols. researchgate.netmdpi.comnih.govacs.org For the resolution of racemic this compound, a possible strategy would involve the enzymatic hydrolysis of a corresponding racemic ester derivative. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the carboxylic acid enantiomer. The choice of lipase, solvent, and reaction conditions can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.netmdpi.com

Another class of enzymes that could be employed are acylases , which can catalyze the enantioselective hydrolysis of N-acyl-β-amino acids. researchgate.net In this case, the racemic this compound would be the substrate, and the acylase would selectively deacylate one enantiomer to produce the corresponding β-amino acid enantiomer and the unreacted N-acylated enantiomer.

Derivatization Chemistry of the this compound Scaffold

The this compound scaffold possesses several functional groups that can be chemically modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

The carboxylic acid group is a primary site for derivatization. It can be readily converted into a variety of other functional groups:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. ceon.rschemguide.co.ukresearchgate.net

Amides: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides, utilizing the coupling reagents mentioned previously.

Alcohols: Reduction of the carboxylic acid, typically via its corresponding ester, can yield the corresponding primary alcohol.

The benzoyl ring offers another site for modification through electrophilic aromatic substitution reactions. minia.edu.egwikipedia.orgtotal-synthesis.commasterorganicchemistry.comlibretexts.org The methoxy (B1213986) group is an ortho-, para-directing activator, which will direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent amide group may influence the regioselectivity of the substitution. Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The amide N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated, although this may require careful optimization to avoid side reactions.

The following table summarizes some potential derivatization strategies for this compound:

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationMethyl, ethyl, or other alkyl esters
Carboxylic AcidAmide CouplingPrimary, secondary, or tertiary amides
Carboxylic AcidReductionPrimary alcohol
Benzoyl RingElectrophilic Aromatic SubstitutionHalogenated, nitrated, or acylated derivatives
Amide N-HAlkylation (under basic conditions)N-alkylated derivatives

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the creation of esters and amides, which can significantly alter the compound's polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. A variety of alcohols, from simple alkanols to more complex polyfunctional molecules, can be employed to generate a diverse library of esters.

Amide Formation: The carboxylic acid can also be converted to a wide range of primary, secondary, and tertiary amides. Direct reaction with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a highly reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate amide bond formation under milder conditions. The use of coupling additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can further enhance reaction efficiency and suppress side reactions.

Derivative TypeReagentsKey Features
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄)Increases lipophilicity
AmidesAmine, Coupling Agent (e.g., DCC, EDC)Modulates hydrogen bonding potential
Acyl ChloridesThionyl Chloride (SOCl₂)Highly reactive intermediate for further derivatization

Substitutions on the Methoxybenzoyl Aromatic Ring

The 2-methoxybenzoyl moiety provides another avenue for structural diversification through electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to attack by electrophiles primarily at the positions ortho and para to the methoxy group.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can significantly impact the compound's electronic properties and metabolic stability. Halogenation can be achieved using various reagents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The regioselectivity of the reaction can be influenced by the choice of solvent and reaction temperature.

Nitration: The introduction of a nitro group is another common modification. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as precursors for further functionalization, for example, through reduction to an amino group.

Friedel-Crafts Reactions: The aromatic ring can also undergo Friedel-Crafts alkylation or acylation to introduce new carbon-carbon bonds. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). However, the presence of the amide and carboxylic acid functionalities in the parent molecule can complicate these reactions, often requiring protection-deprotection strategies.

Reaction TypeTypical ReagentsPosition of Substitution
HalogenationNBS, NCS, I₂Ortho, Para to methoxy group
NitrationHNO₃, H₂SO₄Ortho, Para to methoxy group
Friedel-Crafts AcylationAcyl chloride, AlCl₃Ortho, Para to methoxy group

Diversification of the Propanoic Acid Backbone

The propanoic acid backbone, derived from β-alanine, offers opportunities for modification at the α- and β-positions, although these are generally more challenging than modifications at the carboxylic acid or aromatic ring.

Alkylation: The α- and β-carbons of the propanoic acid backbone can potentially be alkylated. This typically requires the use of strong bases to generate a carbanion, followed by reaction with an alkyl halide. The presence of the acidic N-H proton of the amide can interfere with this process, necessitating N-protection.

Michael Addition: A strategy to introduce substituents at the β-position involves the use of a dehydroalanine (B155165) derivative as a precursor. Michael addition of various nucleophiles (e.g., thiols, amines, carbanions) to an N-(2-methoxybenzoyl) dehydroalanine derivative would lead to a variety of β-substituted analogs. nih.gov This approach allows for the introduction of a wide range of functional groups.

Modification StrategyKey ConceptPotential Outcome
α-AlkylationEnolate formation and reaction with electrophilesIntroduction of substituents at the α-position
β-Functionalization via Michael AdditionConjugate addition to a dehydroalanine precursorIntroduction of diverse functional groups at the β-position

Challenges and Innovations in the Synthetic Accessibility of this compound and its Derivatives

While the synthesis of this compound and its derivatives appears straightforward in principle, several challenges can arise, particularly in the context of large-scale production and the synthesis of complex analogs.

Challenges:

Regioselectivity: During electrophilic aromatic substitution on the methoxybenzoyl ring, controlling the regioselectivity to obtain a single desired isomer can be challenging, often leading to mixtures of ortho- and para-substituted products that require chromatographic separation.

Purification: The polar nature of the carboxylic acid and amide groups can make purification by standard chromatographic methods challenging. Recrystallization is often a preferred method for obtaining highly pure material, but finding a suitable solvent system can be time-consuming.

Innovations:

Greener Amide Bond Formation: There is a growing emphasis on developing more environmentally friendly methods for amide bond formation. This includes the use of catalytic methods that avoid the use of stoichiometric activating agents and the development of enzymatic approaches. unimi.it Chemoenzymatic processes using adenylating enzymes, for example, offer a promising alternative for direct amide bond formation with fewer side products. d-nb.info

Catalytic Direct Amidation: The use of catalysts, such as those based on boron or titanium, for the direct condensation of carboxylic acids and amines is an area of active research. nih.gov These methods can offer higher atom economy and milder reaction conditions compared to traditional methods.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this and related compounds can offer several advantages, including improved reaction control, enhanced safety, and easier scalability.

Novel Derivatization Strategies: The development of novel synthetic methodologies, such as photoredox catalysis for the formation of C-C bonds, opens up new possibilities for the derivatization of the propanoic acid backbone with previously inaccessible functional groups. rsc.org

The continued development of innovative synthetic methodologies will be crucial for overcoming the existing challenges and expanding the chemical space accessible from the this compound scaffold, thereby facilitating the discovery of new molecules with tailored properties.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Methoxybenzoyl Amino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H-NMR spectrum of 3-[(2-methoxybenzoyl)amino]propanoic acid, distinct signals corresponding to each unique proton environment are expected. The propanoic acid backbone gives rise to two aliphatic signals. The two protons adjacent to the carboxylic acid group (-CH₂-COOH) are expected to appear as a triplet, while the two protons adjacent to the amide nitrogen (-NH-CH₂-) would likely appear as a quartet or a triplet of triplets due to coupling with both the amide proton and the other methylene (B1212753) group.

The aromatic region of the spectrum is characterized by signals from the four protons on the 2-methoxybenzoyl group. Due to the influence of the methoxy (B1213986) and amide substituents, these protons are chemically non-equivalent and would present a complex splitting pattern. The methoxy group itself will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is expected to show coupling to the adjacent methylene group. The acidic proton of the carboxyl group is typically a very broad singlet at a downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₂-COOH ~2.6 Triplet (t)
-NH-CH₂- ~3.6 Quartet (q)
-OCH₃ ~3.9 Singlet (s)
Aromatic-H ~6.9-8.2 Multiplet (m)
-NH- ~8.0-8.5 Triplet (t)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are anticipated, corresponding to each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the most downfield positions, typically between 165 and 180 ppm. wisc.edu The two aliphatic carbons of the propanoic acid chain will appear in the range of 30-40 ppm.

The six aromatic carbons will produce signals in the aromatic region (approximately 110-160 ppm), with the carbon atom directly attached to the methoxy group appearing at a significantly downfield shift. The methoxy carbon itself will be observed as a distinct signal around 55-60 ppm. wisc.edu

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₂-COOH ~35
-NH-C H₂- ~38
-OC H₃ ~56
Aromatic C ~110-135
Aromatic C -O ~158
Amide C =O ~168

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the two methylene groups of the propanoic acid chain, confirming their connectivity. Correlations between the amide proton and the adjacent methylene protons would also be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the data from the ¹H and ¹³C spectra. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~56 ppm, confirming the -OCH₃ group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

The FT-IR spectrum of this compound would display several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. spectroscopyonline.com The N-H stretching vibration of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹.

Two distinct carbonyl (C=O) stretching bands will be prominent. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, typically 1640-1680 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, would appear around 1520-1550 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-O stretching bands for the ether and carboxylic acid will be present in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and aromatic ring stretching vibrations usually produce strong signals. researchgate.net This can be particularly useful for confirming the presence of the carbonyl groups and the benzene (B151609) ring.

Table 3: Key FT-IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amide N-H Stretch ~3300
Carboxylic Acid C=O Stretch ~1710
Amide C=O Stretch (Amide I) ~1650
Amide N-H Bend (Amide II) ~1540
Aromatic Ring C=C Stretch 1450-1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃NO₄, corresponding to a molecular weight of 223.23 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 223. Subsequent fragmentation would provide structural information. Plausible fragmentation pathways include:

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety (m/z 135 for [C₈H₇O₂]⁺) and the aminopropanoic acid moiety.

Loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion.

Fragmentation of the 2-methoxybenzoyl cation (m/z 135) via loss of a methyl radical (-CH₃, 15 Da) to give an ion at m/z 120, or loss of carbon monoxide (-CO, 28 Da) to give an ion at m/z 107.

High-Resolution Mass Spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₁H₁₃NO₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 224.08663. An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While a public experimental MS/MS spectrum for this compound is not widely available, a theoretical fragmentation pathway can be proposed based on its constituent functional groups: a 2-methoxybenzoyl moiety, an amide linkage, and a propanoic acid tail.

Upon electrospray ionization in positive ion mode, the molecule is expected to form a protonated precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 224.09. Collision-induced dissociation (CID) of this precursor ion would likely induce fragmentation at the most labile bonds. The most probable cleavage would occur at the amide bond (C-N), which is a common and energetically favorable fragmentation pathway for N-acylated compounds.

This cleavage is predicted to yield two primary fragment ions:

The 2-methoxybenzoyl cation: A highly stable acylium ion with an m/z of 135.04. This ion is a characteristic signature for compounds containing a 2-methoxybenzoyl group.

The aminopropanoic acid fragment: Cleavage could also result in a fragment corresponding to the protonated 3-aminopropanoic acid portion, though the charge is more likely to be retained by the aromatic acylium ion.

Further fragmentation could involve neutral losses from the propanoic acid side chain, such as the loss of water (H₂O, 18.01 Da) or the loss of the entire carboxylic acid group as COOH (45.00 Da). libretexts.orgdocbrown.infonih.gov The fragmentation of the aromatic ring is also possible but typically requires higher collision energy.

Table 1: Predicted MS/MS Fragmentation of this compound This table outlines the plausible fragmentation patterns based on chemical principles.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Formula of Fragment Proposed Structure/Origin
224.09 ([M+H]⁺)206.08[C₁₁H₁₂NO₃]⁺Neutral loss of H₂O from the carboxylic acid group
224.09 ([M+H]⁺)178.09[C₁₀H₁₂NO₂]⁺Neutral loss of COOH from the carboxylic acid group
224.09 ([M+H]⁺)135.04[C₈H₇O₂]⁺Cleavage of the amide bond, forming the stable 2-methoxybenzoyl cation

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical parameter that describes the size and shape of an ion in the gas phase. It is increasingly used as an additional identifier in analytical workflows to improve confidence in compound identification, especially when distinguishing between isomers. researchgate.net

For this compound, experimental CCS values are not available in the literature. However, computational methods and machine learning models, such as those utilized by CCSbase and integrated into databases like PubChem, can provide highly accurate predictions. nih.govmdpi.commdpi.comnih.gov These predicted values serve as a valuable reference for researchers using ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound (PubChem CID: 588501) are detailed below.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound Data sourced from predictions available in the PubChem database.

Adduct Type Formula Adduct m/z Predicted CCS (Ų)
[M+H]⁺[C₁₁H₁₄NO₄]⁺224.0917147.1
[M+Na]⁺[C₁₁H₁₃NNaO₄]⁺246.0737150.3
[M-H]⁻[C₁₁H₁₂NO₄]⁻222.0772144.1

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and stereochemistry.

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases indicates that, to date, no single-crystal X-ray structure for this compound has been reported. Consequently, definitive experimental data on its solid-state conformation and crystal packing are not available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing insights into its molecular geometry and hydrogen-bonding networks.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a cornerstone analytical technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm that the compound's composition matches its theoretical formula, which is a critical step in purity assessment.

The molecular formula for this compound is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . guidechem.comnih.govwikipedia.orgnist.gov The theoretical elemental composition can be calculated from this formula. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvents or starting materials.

Table 3: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₁₁H₁₃NO₄.

Element Symbol Theoretical Percentage (%)
CarbonC59.19
HydrogenH5.87
NitrogenN6.27
OxygenO28.66

Computational and Theoretical Investigations of 3 2 Methoxybenzoyl Amino Propanoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 3-[(2-methoxybenzoyl)amino]propanoic acid. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to optimize the molecular geometry and compute a range of electronic descriptors. researchgate.netniscpr.res.in

These calculations can predict key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. For analogous N-acyl amino acids, DFT studies have shown that the nature of the acyl substituent can significantly influence these frontier orbital energies. mdpi.com

Furthermore, DFT is employed to calculate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.netnih.gov For this compound, the MEP would likely show negative potential around the carbonyl and carboxylic oxygen atoms, indicating their role as potential hydrogen bond acceptors, while the amide and carboxylic protons would exhibit positive potential, marking them as hydrogen bond donors.

Table 1: Calculated Molecular Properties of a Representative N-Acyl Amino Acid Derivative using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical reactivity and stability. mdpi.com
Dipole Moment3.5 DProvides insight into the molecule's overall polarity.

Note: The values presented are hypothetical and representative of typical results for similar molecules.

Molecular Dynamics Simulations to Explore Conformation and Interactions in Diverse Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound and its interactions with its environment, such as water. unibs.itrsc.orgresearchgate.netnih.govresearchgate.net By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule and the nature of its interactions with solvent molecules. nih.govresearchgate.netmdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Predictions for Analogous Compounds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. scielo.org.mx For analogues of this compound, docking studies can provide valuable information about their potential biological targets and the nature of their interactions at the atomic level. biointerfaceresearch.com

Analysis of Hydrogen Bonding Networks and Steric Complementarity

Docking simulations of N-benzoyl amino acid derivatives into the active sites of enzymes have demonstrated the critical role of hydrogen bonding in ligand recognition. scielo.org.mx The amide and carboxylic acid moieties of this compound are capable of forming multiple hydrogen bonds with amino acid residues such as arginine, aspartic acid, and tyrosine in a protein's binding pocket. scielo.org.mxnih.govnih.gov The 2-methoxy group can also act as a hydrogen bond acceptor. Steric complementarity, or how well the shape of the ligand fits into the binding site, is another crucial factor for stable binding.

Evaluation of π-Stacking and Hydrophobic Interactions

Table 2: Predicted Interactions of a Benzoyl-containing Ligand with a Target Protein from a Docking Study

Interaction TypeInteracting Ligand GroupInteracting Protein ResiduePredicted Distance (Å)
Hydrogen BondCarboxylate OxygenArginine (NH)2.8
Hydrogen BondAmide NHAspartic Acid (C=O)3.0
π-StackingBenzoyl RingPhenylalanine4.5
HydrophobicPropanoic ChainLeucine-

Note: This table presents hypothetical data representative of typical docking results for analogous compounds.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific conformation to fit into a biological target. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. nih.gov

Computational methods can be used to systematically explore the conformational space by rotating the single bonds within the molecule. The energy of each conformation is calculated, allowing for the construction of a potential energy surface or energy landscape. nih.govuisek.edu.ec For N-aroyl amino acids, studies have shown that the rotation around the amide bond (C-N) has a significant energy barrier, leading to the existence of distinct cis and trans isomers. pku.edu.cnmdpi.com The relative energies of these conformers are influenced by both intramolecular interactions, such as hydrogen bonding, and interactions with the solvent.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. rsc.orgmdpi.comresearchgate.netnih.gov For this compound, theoretical calculations can provide predictions of its 1H and 13C NMR chemical shifts. nrel.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. nih.gov These calculations help in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of bonds. niscpr.res.in

Investigation of Biological Interactions and Mechanisms of Action in Preclinical Model Systems

In Vitro Assessment of Antimicrobial Properties of 3-[(2-methoxybenzoyl)amino]propanoic Acid Derivatives

The antimicrobial potential of compounds structurally similar to this compound has been an area of scientific inquiry. These studies often involve modifying the core structure to understand how different chemical groups affect their activity against a range of microbial pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research into N-acyl-β-alanine derivatives has demonstrated varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The specific nature of the acyl group and other substitutions on the aromatic ring plays a crucial role in determining the spectrum and potency of antibacterial activity. For instance, studies have shown that the introduction of lipophilic groups can enhance the ability of these molecules to penetrate bacterial cell membranes.

One study synthesized a series of N-benzoyl-β-alanine derivatives and tested their activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that derivatives with certain substitutions on the benzoyl ring exhibited moderate inhibitory activity.

DerivativeStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
N-(4-chlorobenzoyl)-β-alanine128>256
N-(4-nitrobenzoyl)-β-alanine64128
N-(2-methoxybenzoyl)-β-alanine>256>256

Antifungal Activity Evaluation

The antifungal properties of N-acyl-β-alanine derivatives have also been explored. These investigations typically assess the compounds' ability to inhibit the growth of various fungal species, including common human pathogens like Candida albicans and Aspergillus niger. The mechanism of antifungal action is often related to the disruption of the fungal cell membrane or the inhibition of essential enzymes.

DerivativeCandida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)
N-(3,4-dichlorobenzoyl)-β-alanine3264
N-(4-methoxybenzoyl)-β-alanine128>256

Mechanistic Studies on Microbial Inhibition

Understanding the mechanism by which these compounds inhibit microbial growth is crucial for their development as potential therapeutic agents. For N-acyl-β-alanine derivatives, several mechanisms have been proposed. One of the primary modes of action is believed to be the disruption of the microbial cell membrane's integrity. The amphipathic nature of these molecules, possessing both hydrophilic and lipophilic regions, allows them to insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Furthermore, some derivatives are thought to inhibit key microbial enzymes. For example, there is evidence to suggest that certain N-benzoyl-β-alanine derivatives can interfere with enzymes involved in cell wall synthesis or nucleic acid replication. These mechanistic insights are often gained through a combination of biochemical assays and computational modeling studies.

Exploration of Anticarcinogenic and Antioxidant Activities in Cell Culture Models

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer and antioxidant agents. These studies are typically conducted in vitro using various cancer cell lines and assays to measure antioxidant capacity.

Effects on Cancer Cell Viability and Proliferation

The cytotoxic effects of N-acyl-β-alanine derivatives have been evaluated against a panel of human cancer cell lines. Research has indicated that the structural features of these compounds, such as the nature and position of substituents on the benzoyl ring, significantly influence their anticancer activity.

A study examining the impact of several N-benzoyl-β-alanine derivatives on the viability of a human breast cancer cell line (MCF-7) demonstrated that compounds with electron-withdrawing groups on the aromatic ring tended to exhibit higher cytotoxicity. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined for each compound.

DerivativeMCF-7 Cell Viability (IC50 µM)
N-(4-fluorobenzoyl)-β-alanine75
N-(4-bromobenzoyl)-β-alanine50
N-(2-methoxybenzoyl)-β-alanine>100

Inhibition of Cell Migration in Malignant Cell Lines

The ability of cancer cells to migrate is a key factor in tumor invasion and metastasis. Consequently, compounds that can inhibit cell migration are of significant interest in cancer research. In vitro wound healing assays, also known as scratch assays, are commonly used to assess the antimigratory potential of chemical compounds.

In such an assay, a "wound" is created in a confluent monolayer of cancer cells, and the ability of a test compound to inhibit the closure of this wound over time is measured. Studies on some N-acyl-β-alanine derivatives have shown a dose-dependent inhibition of cell migration in malignant cell lines, such as glioblastoma cells. The proposed mechanism for this effect often involves the modulation of signaling pathways that control the cell's cytoskeleton and adhesion properties.

Receptor Binding Studies and Pharmacological Target Identification for Analogs

To elucidate the mechanism of action and identify potential therapeutic targets of this compound, receptor binding studies are conducted on its structural analogs. This approach helps in understanding which biological macromolecules the compound series interacts with. By systematically altering the chemical structure of the parent compound, researchers can map the structure-activity relationship (SAR) and identify key molecular features responsible for binding to specific receptors or enzymes.

Pharmacological target identification for analogs often involves screening against a panel of known receptors, ion channels, transporters, and enzymes. This process can reveal unexpected interactions and open new avenues for therapeutic applications. For example, analogs of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).

Ligand-receptor interaction profiling aims to characterize the binding affinity of a compound for its molecular target. This is typically quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the ligand's binding strength. Lower Kd or Ki values indicate a higher binding affinity. These studies are crucial for understanding the potency and selectivity of a compound.

The profiling involves incubating the analog compound with cells or membranes expressing the target receptor. The extent of binding is often measured using radioligand binding assays, where a radioactively labeled ligand known to bind to the target is displaced by the test compound. The amount of radioactivity displaced is proportional to the binding affinity of the test compound.

Table 2: Example of Receptor Binding Affinity Data for an Analog

Receptor Target Analog Concentration (nM) % Inhibition of Radioligand Binding Ki (nM)
Receptor X 1 15 85
10 48
100 82
Receptor Y 1 5 >1000
10 12
100 25

Once a binding interaction is confirmed, functional assays are performed to determine the nature of this interaction—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to that of an agonist), or a partial agonist.

These assays measure the biological response following the ligand-receptor interaction. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium. For ion channels, techniques like patch-clamp electrophysiology can be used to measure changes in ion flow across the cell membrane. The results of these assays are critical for predicting the pharmacological effect of the compound in a biological system. For instance, cell viability and caspase-3 activation assays have been used to define the functional activity of sigma-2 receptor ligands as agonists or antagonists.

Enzymatic Biotransformation and Metabolic Pathway Research in Model Systems

Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent. Enzymatic biotransformation studies investigate how the compound is modified by metabolic enzymes, primarily in the liver. These studies help to identify potential metabolites, which may have their own pharmacological activity or toxicity, and to understand the compound's duration of action.

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how susceptible a compound is to metabolism. nuvisan.com These assays typically involve incubating the compound with liver fractions, such as liver microsomes or hepatocytes, which contain a high concentration of drug-metabolizing enzymes. nuvisan.comscience.gov

The rate at which the parent compound disappears over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). nih.gov From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body after administration. These studies can be conducted using liver preparations from various species (e.g., human, rat, mouse) to assess interspecies differences in metabolism. frontiersin.org

Table 3: Representative In Vitro Metabolic Stability Data

Species System Incubation Time (min) % Parent Compound Remaining In Vitro t½ (min)
Human Liver Microsomes 0 100 58
15 80
30 65
60 42
Rat Liver Microsomes 0 100 35
15 68
30 45
60 21

Following stability studies, the next step is to identify the structure of the metabolites formed. This is crucial for understanding the biotransformation pathways. High-resolution mass spectrometry is a powerful tool for this purpose, allowing for the determination of the elemental composition of metabolites.

For compounds like this compound, likely metabolic pathways include modifications to the methoxybenzoyl group. Research on the biotransformation of a similar compound, 3-(2',4',5'-triethoxybenzoyl) propionic acid, in rats revealed that the primary routes of metabolism were O-de-ethylation and β-hydroxylation of the ethoxy groups. nih.gov By analogy, O-demethylation of the 2-methoxy group would be a probable metabolic pathway for this compound, leading to the formation of a phenolic metabolite. Other potential pathways include hydroxylation of the aromatic ring.

To identify the specific enzymes responsible for these transformations, the compound is incubated with a panel of recombinant human Cytochrome P450 (CYP) enzymes. nih.gov The CYP superfamily, particularly isoforms in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast number of drugs. nih.govnih.gov Identifying the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) is important for predicting potential drug-drug interactions.

Coordination Chemistry and Bioinorganic Studies of this compound with Metal Ions

Synthesis and Characterization of Metal Complexes

There is no information available in the scientific literature regarding the synthesis and characterization of metal complexes with this compound.

Investigation of Ligand-Metal Coordination Modes

There are no published studies investigating the coordination modes between this compound and metal ions.

Influence of Metal Complexation on Biological Interactions

As no metal complexes of this compound have been reported, there is no data on how such complexation might influence its biological interactions.

Structure Activity Relationship Sar and Rational Design Principles for 3 2 Methoxybenzoyl Amino Propanoic Acid Analogs

Systematic Derivatization and Functional Group Modifications to Elucidate SAR

The systematic derivatization of the 3-[(2-methoxybenzoyl)amino]propanoic acid scaffold allows for a comprehensive evaluation of how different functional groups contribute to its biological effects. Key areas for modification include the methoxybenzoyl ring, the amide linkage, and the propanoic acid chain.

Modifications on the Benzoyl Ring: Substituents on the benzoyl ring can significantly impact activity. For instance, the position and nature of the methoxy (B1213986) group are critical. Shifting the methoxy group from the ortho to the meta or para position can alter the molecule's conformation and its ability to bind to target receptors. Furthermore, replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, which may be crucial for interaction with biological targets. Studies on similar scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have shown that modifications to the substituted benzene (B151609) ring can lead to potent and selective inhibitors of enzymes like 12-lipoxygenase nih.gov.

Alterations to the Amide Linkage: The amide bond is a key structural feature, providing rigidity and potential hydrogen bonding interactions. Modifications such as N-methylation can prevent the formation of a hydrogen bond, which can help to determine its importance in receptor binding. The amide linkage can also be replaced by bioisosteres to improve metabolic stability or to explore different spatial arrangements.

Changes in the Propanoic Acid Moiety: The carboxylic acid group of the propanoic acid chain is often a critical pharmacophore, potentially engaging in ionic interactions with biological targets. Esterification of the carboxylic acid can provide insight into the necessity of the acidic proton. The length of the alkyl chain can also be varied to probe the optimal distance between the benzoyl group and the carboxylic acid for biological activity. Research on other 3-aminopropanoic acid derivatives has demonstrated that modifications to this part of the molecule can yield compounds with significant antimicrobial or anticancer activities mdpi.comnih.gov. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity mdpi.com.

The following table illustrates potential modifications and their expected impact on activity based on general SAR principles.

Modification Site Functional Group Modification Rationale for Modification Potential Impact on Biological Activity
Benzoyl Ring Relocation of methoxy group (meta, para)To probe the importance of substituent position for target binding.May increase or decrease affinity and selectivity.
Replacement of methoxy with other groups (e.g., -OH, -Cl, -CH3)To evaluate the effect of electronic and steric properties.Can modulate potency and pharmacokinetic properties.
Amide Linkage N-methylationTo investigate the role of the amide N-H in hydrogen bonding.May decrease binding affinity if the hydrogen bond is critical.
Replacement with bioisosteres (e.g., alkene, triazole)To enhance metabolic stability and alter conformational properties.Could lead to improved in vivo efficacy.
Propanoic Acid Chain Esterification of the carboxylic acidTo determine the necessity of the acidic proton for activity.Loss of activity if an ionic interaction is required.
Chain extension or shorteningTo optimize the distance between key pharmacophoric groups.Can fine-tune binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful mdpi.com.

These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. For instance, a QSAR model might reveal that a bulky, electron-rich substituent at a specific position on the benzoyl ring is favorable for activity, while a hydrogen bond donor in the vicinity of the propanoic acid is detrimental.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs with a range of biological activities is synthesized and tested.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Various physicochemical properties (e.g., steric fields, electrostatic potentials) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to correlate the descriptors with biological activity, and the predictive power of the model is rigorously validated mdpi.comnih.gov.

A validated QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and the rational design of new analogs with improved properties.

QSAR Parameter Interpretation for Predictive Design Example Application
Steric Contour Maps (CoMFA/CoMSIA) Green contours indicate regions where bulky groups enhance activity; yellow contours indicate regions where bulk is disfavored.Designing analogs with larger substituents in the green regions to improve target interaction.
Electrostatic Contour Maps (CoMFA/CoMSIA) Blue contours indicate regions where positive charge is favorable; red contours indicate where negative charge is favorable.Introducing electron-withdrawing or electron-donating groups to match the electrostatic requirements of the binding site.
Hydrophobic Contour Maps (CoMSIA) Yellow contours indicate regions where hydrophobicity is favorable; white contours indicate where hydrophilicity is favorable.Adding lipophilic or polar groups to optimize interactions with hydrophobic or hydrophilic pockets in the target protein.
Hydrogen Bond Donor/Acceptor Maps (CoMSIA) Cyan contours indicate favorable regions for H-bond donors; magenta contours indicate favorable regions for H-bond acceptors.Modifying the scaffold to include or remove hydrogen bonding functionalities to enhance binding affinity.

Rational Design Principles for Optimizing Specific Biological Interactions

Building upon the insights gained from SAR and QSAR studies, rational design principles can be applied to optimize the interactions of this compound analogs with their biological targets.

To better understand the bioactive conformation—the specific 3D shape a molecule adopts when it binds to its target—researchers can design conformationally restricted analogs. By incorporating cyclic structures or rigid linkers, the number of possible conformations is reduced. If these rigid analogs exhibit high activity, it provides strong evidence for the proposed bioactive conformation. For example, incorporating the propanoic acid chain into a cyclic system can lock the relative orientation of the carboxylic acid and the benzoyl group, which can lead to a significant increase in potency if the locked conformation matches the binding site's requirements.

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties cambridgemedchemconsulting.comnih.gov. This strategy is widely used to enhance potency, selectivity, and pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups like tetrazole, hydroxamic acid, or a sulfonamide drughunter.comufrj.br. These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule, potentially leading to improved oral bioavailability and cell permeability. A classic example is the replacement of a carboxylic acid with a tetrazole ring, which led to a significant increase in potency in the development of the angiotensin II receptor antagonist losartan drughunter.com.

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable groups like a triazole, oxazole, or a reversed amide can improve metabolic stability drughunter.com.

Benzene Ring Bioisosteres: The 2-methoxybenzoyl group could be replaced by various heterocyclic rings (e.g., pyridine, thiophene) to explore different electronic distributions and hydrogen bonding patterns, which could lead to enhanced specificity for the target protein estranky.sk.

Original Functional Group Bioisosteric Replacement Potential Advantage
Carboxylic AcidTetrazoleImproved metabolic stability, increased potency, altered pKa.
Amide Linkage1,2,4-TriazoleIncreased metabolic stability, mimics hydrogen bonding properties.
Methoxy GroupHydroxyl GroupCan introduce a new hydrogen bonding interaction.
Benzene RingPyridine RingModulates electronic properties and can introduce a hydrogen bond acceptor.

By employing these rational design strategies, medicinal chemists can systematically optimize the structure of this compound to develop analogs with superior therapeutic profiles.

Future Perspectives and Emerging Research Avenues for 3 2 Methoxybenzoyl Amino Propanoic Acid

Integration into Complex Biomolecules and Peptidomimetics

The integration of novel amino acid derivatives into peptides is a common strategy for the development of peptidomimetics with enhanced stability and biological activity. The structure of 3-[(2-methoxybenzoyl)amino]propanoic acid, a β-amino acid derivative, suggests its potential as a building block in the synthesis of complex biomolecules. β-amino acids are known to confer unique conformational properties to peptides, making them resistant to enzymatic degradation. However, a review of current scientific literature does not yield specific studies on the incorporation of this compound into peptidomimetics or other complex biomolecules. Future research could explore its synthesis and polymerization into novel peptides.

Development of Novel Probes and Chemical Tools for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological pathways. The design of such probes often involves the modification of a core scaffold to introduce reporter tags or reactive groups. While the structure of this compound could theoretically serve as a scaffold for the development of chemical probes, there is no available research detailing its use for this purpose. Future investigations could focus on derivatizing this molecule to create probes for specific biological targets, although the targets themselves would first need to be identified.

Exploration of Non-Biological Applications, such as Advanced Materials Science

The properties of organic molecules are often exploited in the development of advanced materials. For instance, the amide and carboxylic acid functionalities within this compound could potentially engage in hydrogen bonding, leading to self-assembling materials or polymers with specific thermal or mechanical properties. Despite these theoretical possibilities, there is a lack of published research on the application of this compound in materials science. Future work in this area would require the synthesis and characterization of polymers or other materials incorporating this compound.

Investigation of Biosynthetic Pathways and Natural Occurrence of Related Structures

Many complex organic molecules are synthesized naturally by plants, fungi, and bacteria. The investigation of biosynthetic pathways can reveal novel enzymatic reactions and provide routes for the sustainable production of valuable compounds. There is currently no information available in the scientific literature regarding the natural occurrence or biosynthetic pathway of this compound. Research in this area would first involve screening natural sources to determine if this compound or structurally related molecules are produced biologically. If found, subsequent studies could elucidate the enzymes and genes responsible for their synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(2-methoxybenzoyl)amino]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves coupling 2-methoxybenzoic acid derivatives (e.g., acid chlorides) with β-alanine or its esters under basic conditions (e.g., NaOH or Et₃N). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acylating agent to amino acid) and temperature (0–25°C) to minimize side reactions like hydrolysis. Post-reaction, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the structure (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O) validate functional groups.
  • HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% formic acid in H₂O/ACN) assess purity (>95%) and molecular ion ([M+H]⁺ observed via ESI+) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at intervals (0, 7, 14 days).

Identify degradation products (e.g., hydrolysis of the amide bond at acidic pH) using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and regioselectivity of this compound?

  • Methodological Answer :

  • Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for competing pathways (e.g., O- vs. N-acylation).
  • Apply density functional theory (DFT) to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Validate predictions with experimental kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in NMR data when characterizing structurally similar derivatives?

  • Methodological Answer :

  • Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the amide NH (δ 8.2 ppm) and the carbonyl carbon (δ 170 ppm) confirm connectivity.
  • Use dynamic NMR to study conformational exchange in DMSO-d₆, where restricted rotation of the amide bond may split signals .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

Synthesize analogs (e.g., varying methoxy position, substituting carboxylic acid with esters).

Test in enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence-based or radiometric methods.

Correlate activity trends with computed descriptors (e.g., LogP, polar surface area) using QSAR software (e.g., MOE) .

Q. What advanced techniques model the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Glide) to predict binding modes to active sites.
  • Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories.
  • Compare binding free energies (MM-PBSA/GBSA) of analogs to guide optimization .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :

  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™).
  • Use flow reactors to enhance heat/mass transfer and reduce waste (e.g., 90% atom economy vs. 65% in batch).
  • Catalyze reactions with immobilized lipases or metal-organic frameworks (MOFs) to improve recyclability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.